5-Tert-butyl-2-(methylsulfanyl)phenol
Description
Context within Substituted Phenols and Organosulfur Chemistry
5-Tert-butyl-2-(methylsulfanyl)phenol belongs to the class of substituted phenols, which are aromatic compounds where a hydroxyl group is attached to a benzene (B151609) ring that also bears other functional groups. Phenols are known for their antioxidant properties, and the nature and position of their substituents can significantly influence their chemical reactivity and physical properties. nih.govresearchgate.netnih.govsemanticscholar.org
This compound is also classified as an organosulfur compound due to the presence of the methylsulfanyl group (-SCH3). Organosulfur compounds are prevalent in biochemistry and are integral to the structure of several amino acids and coenzymes. In synthetic chemistry, the sulfur atom can be involved in a variety of chemical transformations, influencing the electronic properties of the molecule. The inclusion of a sulfur-containing moiety on a phenol (B47542) ring can lead to interesting and potentially useful chemical characteristics. mdpi.com
Significance in Contemporary Organic Synthesis and Materials Science Research
While specific research focusing exclusively on this compound is not widely documented, its structural motifs are relevant to contemporary research. Tert-butylated phenols are extensively used as antioxidants and stabilizers in plastics, rubbers, and oils. nih.govresearchgate.netdiva-portal.org They are important precursors in various industries for manufacturing phenolic resins, fragrances, and other chemical intermediates. researchgate.net Compounds with similar structures, such as 2-tert-butyl-5-methylphenol, are used in the production of antioxidants. google.com
The combination of a phenol with a sulfur-containing group is also of interest. For example, related compounds like 4,4′-Thiobis(2-tert-butyl-5-methylphenol) are utilized as antioxidants. thegoodscentscompany.com The study of such bifunctional molecules is a continuing area of interest in the development of new materials and functional chemicals.
Overview of Key Structural Motifs: Phenolic Hydroxyl, Tert-butyl Group, and Methylsulfanyl Moiety
The structure of this compound is characterized by three key functional groups attached to a benzene ring, which dictate its chemical behavior.
Phenolic Hydroxyl (-OH) Group : This group is responsible for the compound's acidic nature (though less acidic than carboxylic acids) and its ability to act as a hydrogen-bond donor. nih.gov The hydroxyl group is central to the antioxidant activity of many phenols, as it can donate a hydrogen atom to neutralize free radicals. researchgate.netnih.gov
Tert-butyl (-C(CH₃)₃) Group : This bulky alkyl group exerts a significant steric and electronic effect. Sterically, it can hinder reactions at adjacent positions on the aromatic ring. Electronically, it is an electron-donating group through an inductive effect, which can influence the reactivity of the phenol and the acidity of the hydroxyl group. nih.gov The presence of the tert-butyl group often enhances the solubility of phenolic compounds in non-polar environments and can increase their stability. nih.gov
Methylsulfanyl (-SCH₃) Moiety : Also known as a methylthio group, this sulfur-containing functional group can influence the electronic properties of the aromatic ring. Sulfur is less electronegative than oxygen and can participate in the delocalization of electrons, which can affect the reactivity of the phenol. The presence of sulfur also offers a site for further chemical modification, such as oxidation to sulfoxide (B87167) or sulfone, which would drastically alter the compound's properties.
The specific arrangement of these groups on the phenol ring—with the methylsulfanyl group ortho to the hydroxyl group and the tert-butyl group meta to it—would create a unique electronic and steric environment, making it a specific target for study in synthetic and materials chemistry.
Below is a table summarizing the key properties of a structurally related compound, 2-tert-butyl-5-methylphenol, to provide context.
| Property | Value |
| Molecular Formula | C11H16O |
| Molecular Weight | 164.247 g/mol |
| Melting Point | 20 °C |
| Boiling Point | 117-118 °C (at 12 mmHg) |
| Density | 0.964 g/mL |
| Data for 2-tert-butyl-5-methylphenol | chemsynthesis.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
66624-05-3 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
5-tert-butyl-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,12H,1-4H3 |
InChI Key |
QOJRXQWXRFZDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)SC)O |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Elucidation of 5 Tert Butyl 2 Methylsulfanyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms in 5-Tert-butyl-2-(methylsulfanyl)phenol can be determined.
The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the different types of protons in the molecule. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet in the range of δ 4.0–7.0 ppm; its exact position can vary with concentration and solvent, and the signal will disappear upon exchange with deuterium (B1214612) oxide (D₂O). libretexts.orglibretexts.org
The three protons on the aromatic ring are chemically non-equivalent and will exhibit characteristic splitting patterns. The proton at the C6 position is expected to appear as a doublet, coupled to the proton at C4. The proton at C3 will also be a doublet, coupled to the proton at C4. The C4 proton, being coupled to two different protons, should appear as a doublet of doublets. Aromatic protons in phenols typically resonate between δ 6.5 and 7.5 ppm. libretexts.org
The aliphatic protons give rise to two sharp singlets. The nine equivalent protons of the tert-butyl group will produce a large singlet around δ 1.3 ppm. The three protons of the methylsulfanyl (-SCH₃) group will also appear as a singlet, typically in the region of δ 2.4–2.5 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
|---|---|---|---|
| Phenolic -OH | 4.0 - 7.0 | 1H | Broad Singlet |
| Aromatic -CH | 6.5 - 7.5 | 3H | Doublets, Doublet of Doublets |
| tert-Butyl -C(CH₃)₃ | ~1.3 | 9H | Singlet |
| Methylsulfanyl -SCH₃ | ~2.4 | 3H | Singlet |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine chemically non-equivalent carbon atoms.
The carbon atom attached to the hydroxyl group (C1) is significantly deshielded and is expected to appear far downfield, typically in the δ 150–160 ppm range. The carbon bearing the methylsulfanyl group (C2) and the carbon bearing the tert-butyl group (C5) are also downfield, with predicted shifts around δ 120-130 ppm and δ 140-150 ppm, respectively. The remaining three aromatic carbons (C3, C4, C6) are expected in the typical aromatic region of δ 115–130 ppm.
In the aliphatic region, the quaternary carbon of the tert-butyl group is predicted around δ 34 ppm, while its three equivalent methyl carbons will produce a single, more intense signal around δ 30–31 ppm. rsc.org The carbon of the methylsulfanyl group is expected to resonate at approximately δ 15–20 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-OH (C1) | 150 - 160 |
| Aromatic C-S (C2) | 120 - 130 |
| Aromatic C-C(CH₃)₃ (C5) | 140 - 150 |
| Aromatic C-H (C3, C4, C6) | 115 - 130 |
| tert-Butyl (quaternary C) | ~34 |
| tert-Butyl (-CH₃) | ~30 |
| Methylsulfanyl (-SCH₃) | 15 - 20 |
To unambiguously assign the proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would show correlations between the adjacent aromatic protons, confirming their connectivity on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the aliphatic proton signals to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC would show a correlation between the tert-butyl protons and the C5 carbon, and between the methylsulfanyl protons and the C2 carbon, thereby confirming the positions of these substituents on the aromatic ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₁₁H₁₆OS, giving it a molecular weight of 196.31 g/mol .
In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 196. Phenolic compounds typically exhibit a stable molecular ion. libretexts.org A key fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (•CH₃), leading to a prominent peak at m/z 181 ([M-15]⁺). This fragment is stabilized by the aromatic ring. Further fragmentation could involve the loss of carbon monoxide (CO), a characteristic fragmentation for phenols, from the molecular ion to give a peak at m/z 168. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₆OS), HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
The IR spectrum of this compound would be characterized by several key absorption bands. A very prominent, broad absorption band is expected in the region of 3200–3600 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded phenol (B47542). libretexts.org The presence of aliphatic C-H bonds in the tert-butyl and methylsulfanyl groups would result in stretching absorptions just below 3000 cm⁻¹, while the aromatic C-H stretches would appear just above 3000 cm⁻¹.
Stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the 1450–1600 cm⁻¹ region. A strong absorption corresponding to the C-O stretch of the phenol group is expected around 1200–1260 cm⁻¹. libretexts.org
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic O-H | Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2970 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Phenolic C-O | Stretch | 1200 - 1260 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insight into the electronic transitions within the molecule. The absorption of UV or visible radiation corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For organic molecules like the subject compound, the most significant transitions occur within the 200-800 nm range and primarily involve π → π* and n → π* transitions associated with the aromatic ring and heteroatom substituents. libretexts.org
The benzene (B151609) ring acts as the primary chromophore. In its unsubstituted form, benzene exhibits three absorption bands around 184 nm, 204 nm, and 256 nm, which arise from π → π* transitions. spcmc.ac.in Substitution on the benzene ring with auxochromes, such as the hydroxyl (-OH), methylsulfanyl (-SCH₃), and tert-butyl (-C(CH₃)₃) groups, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. spcmc.ac.in
The hydroxyl and methylsulfanyl groups, both containing lone pairs of electrons (n electrons), can engage in resonance with the π-electron system of the benzene ring. This n-π conjugation extends the chromophore, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgspcmc.ac.in Consequently, a bathochromic (red) shift to longer wavelengths is expected for the π → π* transitions compared to unsubstituted benzene. The presence of the electron-donating tert-butyl group further influences these transitions.
The expected electronic transitions for this compound are primarily the π → π* transitions of the substituted benzene ring. Due to the presence of oxygen and sulfur atoms, weaker n → π* transitions are also possible. The UV spectrum of phenol, a parent compound, shows two main bands originating from π → π* transitions. researchgate.net The introduction of the methylsulfanyl group is anticipated to further modify these absorption maxima.
| Predicted Transition | Predicted λmax (nm) | Type of Transition |
| Band I | ~280 - 295 | π → π* (Benzenoid B-band) |
| Band II | ~220 - 240 | π → π* (Benzenoid E-band) |
X-ray Crystallography for Solid-State Structure Determination
While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, the solid-state structure can be reliably predicted based on the analysis of closely related substituted phenols and thiophenols. rsc.orguomphysics.net X-ray crystallography would provide precise atomic coordinates, allowing for a detailed examination of the molecule's three-dimensional arrangement, conformational preferences, and the network of intermolecular interactions that govern the crystal packing.
Conformation and Torsion Angle Analysis
The conformation of this compound is dictated by the spatial arrangement of its substituent groups around the central phenyl ring. The bulky tert-butyl group is expected to significantly influence the orientation of the adjacent methylsulfanyl group to minimize steric hindrance.
The key torsion angles that define the molecule's conformation are those involving the C-O bond of the hydroxyl group and the C-S bond of the methylsulfanyl group relative to the plane of the benzene ring.
Hydroxyl Group Orientation: The C-C-O-H torsion angle would define the position of the phenolic hydrogen. In many phenol crystal structures, this hydrogen participates in hydrogen bonding, and its orientation can deviate from perfect coplanarity with the aromatic ring. rsc.org
Methylsulfanyl Group Orientation: The C-C-S-C torsion angle determines the orientation of the methyl group relative to the phenyl ring. Steric repulsion between the methyl group, the ortho-hydroxyl group, and the hydrogen atom on the adjacent ring carbon will likely lead to a non-planar arrangement, where the methylsulfanyl group is twisted out of the plane of the benzene ring.
A hypothetical set of crystallographic data and key torsion angles, based on common values for substituted phenols, is presented below for illustrative purposes.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.1 |
| β (°) | 95.5 |
| Z | 4 |
| Torsion Angle | Hypothetical Value (°) |
| C1-C2-S-C(methyl) | ± 75 |
| C2-C1-O-H | ~180 (anti-planar) or ~0 (syn-planar) |
Intermolecular Interactions in Crystalline State
The crystalline architecture of this compound would be stabilized by a combination of intermolecular forces. The nature and geometry of these interactions are crucial for understanding the material's physical properties.
Hydrogen Bonding: The most significant directional interaction is expected to be the hydrogen bond formed by the phenolic hydroxyl group. nih.gov The hydroxyl group can act as a hydrogen bond donor, while the oxygen atom itself or the sulfur atom of the methylsulfanyl group could potentially act as an acceptor, leading to the formation of chains or cyclic motifs (synthons) within the crystal lattice. acs.orgutwente.nl In phenolic crystals, O-H···O hydrogen bonds are a common and robust feature that often dictates the primary packing arrangement. nih.gov
π-π Stacking: Depending on the packing arrangement, there may be π-π stacking interactions between the aromatic rings of adjacent molecules, further contributing to the stability of the crystal structure. nih.gov The presence of the bulky tert-butyl group might, however, sterically hinder a perfectly co-facial π-π stacking arrangement.
The interplay of strong hydrogen bonds and weaker, non-directional van der Waals forces would define the final three-dimensional supramolecular assembly in the solid state. mdpi.com
Chemical Reactivity and Transformation Pathways of 5 Tert Butyl 2 Methylsulfanyl Phenol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group is a powerful activating substituent on the benzene (B151609) ring, making the molecule highly susceptible to electrophilic attack and oxidation. It also serves as a key site for derivatization.
Phenols are highly reactive towards electrophilic aromatic substitution (EAS) because the hydroxyl group is a strong electron-donating group, which activates the aromatic ring. website-files.combyjus.com This activation is so potent that reactions often proceed under milder conditions than those required for benzene, and polysubstitution can be a common issue if not controlled. libretexts.orgmlsu.ac.in The reaction involves an electrophile replacing a hydrogen atom on the aromatic ring, and the position of this substitution is directed by the existing substituents.
The position of electrophilic attack on the 5-tert-butyl-2-(methylsulfanyl)phenol ring is determined by the cumulative directing effects of the hydroxyl, methylsulfanyl, and tert-butyl groups. All three are classified as ortho, para-directors.
Hydroxyl (-OH) group (at C1): As the most powerful activating group, its influence is dominant. libretexts.org It strongly directs incoming electrophiles to the positions ortho (C2, C6) and para (C4) to itself.
Methylsulfanyl (-SCH₃) group (at C2): This group is also an activating, ortho, para-director. It directs towards its ortho positions (C1, C3) and its para position (C5).
Tert-butyl (-C(CH₃)₃) group (at C5): This alkyl group is a weakly activating, ortho, para-director. It directs towards its ortho positions (C4, C6) and its para position (C2).
Considering the positions are already substituted at C1, C2, and C5, the available sites for substitution are C3, C4, and C6. The directing effects converge to strongly favor substitution at positions C4 and C6, which are para and ortho to the powerfully activating hydroxyl group, respectively. The tert-butyl group also directs to these positions. Substitution at C3 is less likely as it is only activated by the weaker methylsulfanyl group and is sterically hindered by two adjacent substituents.
Table 1: Regioselectivity Directing Effects of Substituents on this compound
| Substituent (Position) | Activating/Deactivating | Directing Effect | Favored Positions for Electrophilic Attack |
| Hydroxyl (-OH at C1) | Strongly Activating | ortho, para | C4, C6 (C2 is blocked) |
| Methylsulfanyl (-SCH₃ at C2) | Activating | ortho, para | C3 (C1, C5 are blocked) |
| Tert-butyl (-C(CH₃)₃ at C5) | Weakly Activating | ortho, para | C4, C6 (C2 is blocked) |
Phenols are readily oxidized, and the presence of electron-donating groups enhances this reactivity. libretexts.org The oxidation process typically involves the formation of a phenoxy radical, which can then undergo further reactions. The bulky tert-butyl group can provide steric hindrance that stabilizes this radical intermediate. Strong oxidizing agents like chromic acid or Fremy's salt can oxidize phenols to quinones. libretexts.orglibretexts.org
The oxidation of this compound is expected to yield quinone derivatives. Depending on the oxidant and reaction conditions, either ortho- or para-benzoquinones can be formed. jove.comyoutube.com For this specific molecule, oxidation could lead to a para-quinone if the reaction involves hydroxylation at the C4 position followed by oxidation. Alternatively, oxidation could occur at the C6 position to form an ortho-quinone derivative. nih.gov In some cases, oxidative coupling reactions can occur, leading to the formation of C-C or C-O linked dimers. wikipedia.org For example, the oxidation of 2,4,6-tri-tert-butyl phenol (B47542) can result in the formation of a quinone through oxidative dealkylation. nih.gov
The acidic proton of the phenolic hydroxyl group can be readily replaced, allowing for the synthesis of a wide range of ether and ester derivatives. These reactions are fundamental in synthetic organic chemistry for protecting the hydroxyl group or modifying the compound's properties.
Ether Synthesis: Phenolic ethers are commonly prepared via the Williamson ether synthesis. This involves deprotonating the phenol with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether.
Ester Synthesis: Phenolic esters are typically formed by reacting the phenol with a carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride (B1165640), in the presence of a base like pyridine (B92270) or triethylamine (B128534). organic-chemistry.org Di-tert-butyl dicarbonate (B1257347) can also be used as an activating agent for this transformation. researchgate.net
Table 2: Representative Derivatization Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | General Product |
| Etherification | 1. Base (e.g., NaOH, K₂CO₃)2. Alkyl Halide (R-X) | Aryl Ether |
| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) Base (e.g., Pyridine) | Aryl Ester |
Oxidation Reactions
Reactivity of the Methylsulfanyl Group
The methylsulfanyl (-SCH₃) group, an aryl sulfide (B99878), possesses a sulfur atom that is susceptible to oxidation. This represents a key transformation pathway independent of the phenolic hydroxyl group. The sulfur atom can be oxidized to two higher oxidation states: sulfoxide (B87167) and sulfone.
Common oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA) are used for this transformation. The reaction can often be controlled to stop at the sulfoxide stage with one equivalent of the oxidant, while the use of excess oxidant will typically lead to the fully oxidized sulfone.
The oxidation of the methylsulfanyl group has a profound impact on its electronic properties. While the methylsulfanyl group is an electron-donating, ortho, para-director, the resulting sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) groups are strongly electron-withdrawing and act as meta-directors in electrophilic aromatic substitution reactions. This change can be strategically used in multi-step syntheses to alter the regioselectivity of subsequent reactions on the aromatic ring.
Table 3: Oxidation States of the Methylsulfanyl Group
| Group Name | Chemical Formula | Oxidation State of Sulfur | Electronic Effect on Aromatic Ring |
| Methylsulfanyl (Sulfide) | -SCH₃ | -2 | Electron-donating (ortho, para-director) |
| Methylsulfinyl (Sulfoxide) | -SOCH₃ | 0 | Electron-withdrawing (meta-director) |
| Methylsulfonyl (Sulfone) | -SO₂CH₃ | +2 | Strongly Electron-withdrawing (meta-director) |
C-S Bond Cleavage Reactions
The cleavage of the carbon-sulfur (C–S) bond in aryl thioethers is a significant transformation in organic synthesis, providing a pathway to functionalize aromatic rings. These reactions can be broadly categorized into transition-metal-catalyzed and metal-free methods.
Transition metal catalysis is a powerful tool for the cleavage of the relatively inert C–S bond in aryl thioethers like this compound. Nickel-based catalysts are particularly effective for this transformation. For instance, Ni-catalyzed cross-coupling reactions can cleave the C(aryl)–SMe bond to form new carbon-carbon bonds. rsc.org These reactions often proceed under mild conditions and can tolerate a variety of functional groups, including the hydroxyl group present in the target molecule. rsc.org The general mechanism involves the oxidative addition of the C–S bond to a low-valent metal center, followed by transmetalation with a coupling partner (like a Grignard reagent) and subsequent reductive elimination to yield the product. rsc.org Other transition metals such as palladium, cobalt, and rhodium have also been utilized for C–S bond activation and cleavage, offering alternative routes for the derivatization of organosulfur compounds. acs.orgnih.gov
Table 1: Examples of Transition-Metal Systems for C-S Bond Cleavage in Aryl Thioethers
| Catalyst System | Coupling Partner | Typical Conditions | Reference |
| NiCl₂(dppe) | Alkyl Grignard Reagents | Ether solvent, Room Temp. | rsc.org |
| Pd(OAc)₂ / Ligand | Thiols | Base, High Temp. | nih.gov |
| CoCl₂ / Ligand | Aryl Grignard Reagents | THF/Toluene, 60 °C | nih.gov |
| Rh(POCOP) | Alkyl/Aryl Thiols | Toluene, 110 °C | nih.gov |
This table presents general systems for aryl thioethers and is illustrative of potential conditions for this compound.
In recent years, metal-free strategies for C–S bond cleavage have gained significant attention as they avoid the cost and potential toxicity of transition metals. rsc.org These methods often rely on the activation of the sulfur atom by electrophilic reagents, oxidants, or photochemistry. researchgate.netchemistryviews.org For example, reagents like Selectfluor can activate the thioether, facilitating its conversion into intermediates such as thionium (B1214772) ions or sulfoxides. chemistryviews.org These intermediates are more susceptible to cleavage and can be transformed into other functional groups under the reaction conditions. chemistryviews.org The development of these novel metal-free strategies, which may involve halogenated reagents, acids, bases, or photochemical and electrochemical methods, provides a versatile toolkit for the transformation of organosulfur compounds. rsc.org
Table 2: Reagents for Metal-Free C-S Bond Cleavage
| Reagent Type | Example Reagent | Mechanism of Action | Reference |
| Electrophilic Fluorinating Agent | Selectfluor | Activation of sulfur to form a sulfonium (B1226848) intermediate, facilitating nucleophilic attack and cleavage. | chemistryviews.org |
| Halogenating Agent | N-Chlorosuccinimide (NCS) | Activation of the thioether, leading to cleavage and formation of aldehydes or dithioacetals depending on conditions. | researchgate.netdntb.gov.ua |
| Oxidants | Peroxides, Ozone | Oxidation to sulfoxide/sulfone, which can then undergo elimination or further reaction. | rsc.org |
This table illustrates general reagents and mechanisms applicable to thioethers.
Oxidation to Sulfoxides and Sulfones
The sulfur atom in the methylsulfanyl group of this compound is readily oxidized to form the corresponding sulfoxide and sulfone. This transformation is a fundamental reaction of thioethers. The degree of oxidation can typically be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.org
Mild oxidizing agents, such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide, often favor the formation of the sulfoxide. acs.org The selective synthesis of sulfoxides is crucial as they are valuable intermediates in organic synthesis. For the further oxidation to the sulfone, stronger oxidizing agents or harsher conditions are generally required. Reagents like excess hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (m-CPBA) are commonly used to convert either the sulfide or the sulfoxide into the corresponding sulfone. researchgate.net The chemoselectivity of sulfide oxidation can sometimes be controlled by factors like temperature, with lower temperatures favoring sulfoxide formation and higher temperatures favoring the sulfone. organic-chemistry.org
Table 3: Oxidation of Aryl Sulfides
| Oxidant | Typical Product | Conditions | Reference |
| H₂O₂ (1 eq.) / Ti(SO₄)₂@GOF | Sulfoxide | Methanol, Room Temp. | researchgate.net |
| Dimethyldioxirane | Sulfoxide/Sulfone | Acetone, kinetics depend on solvent polarity. | rsc.org |
| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/Water, 0 °C to Room Temp. | acs.org |
| O₂ or Air / DPDME | Sulfoxide or Sulfone | Temperature-dependent (lower T for sulfoxide, higher T for sulfone). | organic-chemistry.org |
| m-CPBA (>2 eq.) | Sulfone | Dichloromethane, 0 °C to Room Temp. | researchgate.net |
This table shows common conditions for the oxidation of aryl sulfides.
Transformations Involving Sulfur Radicals
Sulfur-centered radicals are reactive intermediates that can participate in a variety of chemical transformations. researchgate.net While thiyl radicals (RS•) are well-studied, sulfinyl radicals (RSO•) have been less utilized in synthesis due to challenges in their generation and control. nih.gov Recent advancements have demonstrated that sulfinyl sulfones can serve as effective precursors for sulfinyl radicals upon homolytic fission of the S–S bond. nih.gov
In the context of this compound, transformations could hypothetically involve the generation of a sulfur-centered radical from the methylsulfanyl group. For example, hydrogen atom abstraction from the S-methyl group could initiate radical processes. More plausibly, if the methylsulfanyl group were first oxidized to a sulfoxide, subsequent reactions could generate sulfinyl radicals. These highly reactive species could then engage in addition reactions with unsaturated systems or participate in radical cyclizations, although specific applications for this substrate are not widely documented. nih.gov The study of sulfur radicals, including sulfinyl and sulfonyl radicals, is an expanding field with potential applications in organic synthesis and materials science. researchgate.net
Influence of the Tert-butyl Substituent on Reactivity
Steric Hindrance Effects
The tert-butyl group is a large and bulky substituent that exerts significant steric hindrance, profoundly affecting the reactivity of the molecule. nih.gov In this compound, the tert-butyl group is positioned para to the hydroxyl group and meta to the methylsulfanyl group. Its primary steric influence is directed towards the adjacent positions on the aromatic ring and, to a lesser extent, the functional groups themselves.
The bulky nature of the tert-butyl group can slow or even inhibit reactions that require a reagent to approach the nearby ring carbons or the phenolic hydroxyl group. nih.gov For electrophilic aromatic substitution reactions, the steric hindrance from the tert-butyl group can influence the regioselectivity, directing incoming electrophiles to less hindered positions. While the hydroxyl group is a strong ortho-, para-director, the position ortho to the hydroxyl and adjacent to the tert-butyl group is sterically shielded. This steric protection can enhance the stability of the phenol by shielding the hydroxyl group and slowing down oxidation rates. nih.gov The presence of this bulky group is a key structural feature that modulates the chemical behavior of the entire molecule. nih.govstackexchange.com
Information regarding "this compound" is not available in the provided search results.
Following a comprehensive search for scientific literature pertaining to the chemical compound "this compound," it has been determined that specific data required to address the outlined sections is not present in the publicly accessible domain based on the performed searches. The requested article structure necessitates detailed research findings on electronic effects, radical reaction pathways, kinetic isotope effects, and proposed reaction mechanisms that are specific to this molecule.
The search results yielded general information on related but distinct compounds, such as various tert-butylated phenols and thiophenols. These sources discuss the general principles of:
Electronic and Steric Effects: The tert-butyl group generally exerts an electron-donating inductive effect, which can increase the electron density on the aromatic ring and stabilize phenoxy radicals. nih.gov Steric hindrance from the bulky tert-butyl group can also influence reactivity. nih.gov
Radical Reactions: Phenolic compounds can act as antioxidants by donating a hydrogen atom to form a more stable phenoxyl radical. The reactivity and stability of these radicals are influenced by the substituents on the phenol ring. nih.gov
Kinetic Isotope Effects (KIE): This is a tool used to study reaction mechanisms by observing changes in reaction rates when an atom is replaced by its isotope. libretexts.orgwikipedia.orgchemrxiv.org However, no studies were found that applied this technique to "this compound."
Crucially, none of the accessed resources provide specific experimental or theoretical data for "this compound." Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested outline for this particular compound.
Computational and Theoretical Investigations of 5 Tert Butyl 2 Methylsulfanyl Phenol
Electronic Structure Elucidation
The electronic structure of a molecule is fundamental to its chemical behavior. Through computational methods, it is possible to model and analyze the arrangement of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties with a good balance of accuracy and computational cost.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For 5-Tert-butyl-2-(methylsulfanyl)phenol, DFT calculations would be employed to find the geometry that corresponds to the lowest energy state. This involves adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.
The phenol (B47542) ring is expected to be largely planar, though minor deviations may occur due to the presence of the bulky tert-butyl group and the methylsulfanyl group. The orientation of the hydroxyl and methylsulfanyl groups relative to the ring and to each other is of particular interest. The tert-butyl group, due to its size, will exert significant steric influence, affecting the conformation of the adjacent methylsulfanyl group. chemrxiv.org The interplay of steric hindrance and electronic interactions, such as potential intramolecular hydrogen bonding between the hydroxyl proton and the sulfur atom, would be critical in determining the most stable conformer.
Below is a table of predicted bond lengths and angles for the optimized geometry of this compound, based on typical values from DFT calculations on analogous substituted phenols and aromatic sulfur compounds. researchgate.netresearchgate.net
| Predicted Bond Lengths (Å) | Predicted Bond Angles (°) | ||
|---|---|---|---|
| Bond | Length | Angle | Degree |
| C-O (hydroxyl) | 1.37 | C-O-H | 109.5 |
| C-S (sulfanyl) | 1.78 | C-S-C | 104.2 |
| C-C (aromatic) | 1.40 | C-C-C (aromatic) | 120.0 |
| C-C (tert-butyl) | 1.54 | C-C(tert)-C | 109.5 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.comwikipedia.org A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenol ring, with significant contributions from the oxygen and sulfur lone pairs, reflecting the electron-rich nature of the aromatic system and the heteroatoms. The LUMO is anticipated to be a π* orbital distributed over the aromatic ring. The electron-donating nature of both the tert-butyl and methylsulfanyl groups would be expected to raise the energy of the HOMO, thereby influencing the HOMO-LUMO gap. rsc.org
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 4.90 |
The distribution of electron density within a molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. Red typically indicates areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.netresearchgate.net
In this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons. chempedia.info The sulfur atom of the methylsulfanyl group would also contribute to a region of negative potential, albeit less intense than that of oxygen. bhu.ac.in Conversely, a region of positive potential would be located around the hydroxyl hydrogen atom, making it a potential hydrogen bond donor. The aromatic ring itself would exhibit a complex potential landscape influenced by the substituents. The electron-donating tert-butyl and methylsulfanyl groups are expected to increase the electron density of the aromatic ring.
Density Functional Theory (DFT) Calculations
Prediction of Spectroscopic Properties
Computational methods are also highly effective in predicting spectroscopic data, which can be invaluable for the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netmodgraph.co.ukmdpi.com These predictions are instrumental in assigning experimental spectra and can help to distinguish between different isomers or conformers.
For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, the protons of the tert-butyl group, and the protons of the methylsulfanyl group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents. The bulky tert-butyl group would likely result in a singlet for its nine equivalent protons, while the methylsulfanyl group would also appear as a singlet for its three protons. The ¹³C NMR spectrum would similarly show characteristic signals for the different carbon atoms in the molecule.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. nsf.govresearchgate.netacs.org
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | ||
|---|---|---|---|
| Proton Type | Shift (δ) | Carbon Type | Shift (δ) |
| Aromatic-H | 6.8 - 7.3 | Aromatic C-O | 155.0 |
| Hydroxyl-OH | 5.5 | Aromatic C-S | 125.0 |
| tert-Butyl-H | 1.3 | Aromatic C-C(tert) | 145.0 |
| Methylsulfanyl-H | 2.4 | Aromatic C-H | 115 - 130 |
| tert-Butyl C (quat.) | 34.0 | ||
| tert-Butyl C (methyl) | 31.5 | ||
| Methylsulfanyl C | 15.0 |
Vibrational Frequency Analysis (FT-IR)
A theoretical vibrational frequency analysis of this compound would typically be performed using quantum chemical calculations, most commonly employing Density Functional Theory (DFT). Methods like B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), are standard for optimizing the molecular geometry to its lowest energy state.
Following optimization, a frequency calculation is performed. The results would yield a series of vibrational modes, each with a specific frequency (in cm⁻¹) and intensity. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the molecule's chemical bonds. For this compound, key vibrational modes of interest would include:
O-H stretching of the phenolic hydroxyl group.
Aromatic C-H and C=C stretching modes.
Vibrations associated with the tert-butyl group, such as C-H stretching and bending.
Vibrations involving the methylsulfanyl group (S-CH₃), including C-S stretching.
The calculated spectrum is often compared with experimentally obtained Fourier-Transform Infrared (FT-IR) spectra for validation. A Potential Energy Distribution (PED) analysis can also be conducted to precisely assign the character of each vibrational mode.
UV-Vis Absorption Spectra Simulation (TD-DFT)
To simulate the ultraviolet-visible (UV-Vis) absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. This calculation is performed on the previously optimized ground-state geometry of the molecule.
The simulation provides information about the electronic transitions from the ground state to various excited states. The key outputs are the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal which parts of the this compound molecule are primarily involved in the electronic excitations.
Reaction Mechanism Modeling and Energy Profiles
Modeling the reaction mechanisms of this compound would involve computational studies of its potential chemical transformations, such as oxidation, electrophilic substitution, or reactions involving the hydroxyl or methylsulfanyl groups.
Transition State Characterization
For a given reaction, computational methods are used to locate the geometry of the transition state (TS)—the highest energy point along the reaction coordinate. This involves specialized algorithms that search for a first-order saddle point on the potential energy surface. A successful transition state characterization is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that connects the reactants and products.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations could be employed to explore the conformational flexibility and dynamics of this compound over time. An MD simulation solves Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy of the system.
This technique would allow for the investigation of the rotational barriers around the C-O, C-S, and the bonds connecting the substituent groups to the aromatic ring. By simulating the molecule's behavior over a period of nanoseconds or longer, researchers can map the conformational landscape, identify the most stable conformers, and understand the energetic barriers between them. Such simulations are also invaluable for studying the molecule's interactions with solvents or other molecules in a condensed phase.
Derivative Synthesis and Structure Activity Relationships of 5 Tert Butyl 2 Methylsulfanyl Phenol Analogues
Systematic Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site for modification, as its acidity and hydrogen-bonding capability are often crucial for molecular interactions. Altering this group through etherification or esterification can significantly impact the compound's lipophilicity, metabolic stability, and binding profile.
The synthesis of ether and ester derivatives of 5-tert-butyl-2-(methylsulfanyl)phenol involves standard reactions, though the presence of substituents on the aromatic ring requires careful consideration of reaction conditions.
Etherification: The formation of an ether linkage (O-alkylation) is commonly achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. For sterically hindered phenols, reaction conditions may need to be optimized. researchgate.net Microwave-assisted synthesis in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective method for the etherification of hindered phenols. researchgate.net
Esterification: Phenolic esters are typically synthesized by reacting the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the liberated acid. For sterically hindered phenols like the title compound, which has an ortho-substituted methylsulfanyl group, phase-transfer catalysis offers an efficient alternative. researchgate.net This method, using a biphasic aqueous-organic medium, can facilitate the reaction even with hindered substrates, leading to good yields of the desired ester. researchgate.net Direct esterification with a carboxylic acid in the presence of a strong acid catalyst is another viable route. google.com
The following table summarizes common strategies for these modifications.
| Transformation | Reagents and Conditions | Product Type | Key Considerations |
| Etherification | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Phenyl Ether | Choice of base and solvent is critical; microwave irradiation can accelerate the reaction for hindered phenols. researchgate.net |
| Esterification | Acyl Chloride (RCOCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Phenyl Ester | Standard method for many phenols. |
| Phase-Transfer Catalyzed Esterification | Acyl Chloride, NaOH(aq)/CH₂Cl₂, Phase-Transfer Catalyst (e.g., TBAB) | Phenyl Ester | Particularly effective for ortho-disubstituted or otherwise hindered phenols, often yielding rapid conversion. researchgate.net |
Variations of the Methylsulfanyl Moiety
The methylsulfanyl group is another key site for modification. Its sulfur atom can exist in different oxidation states (sulfide, sulfoxide, sulfone), and the methyl group can be replaced by other alkyl substituents, altering the steric and electronic properties of this part of the molecule.
The oxidation of the sulfide (B99878) in this compound to its corresponding sulfoxide and sulfone analogues is a common strategy to modulate polarity, hydrogen-bonding capability, and metabolic stability.
Sulfoxide Synthesis: Selective oxidation of a sulfide to a sulfoxide requires mild and controlled conditions to prevent over-oxidation to the sulfone. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), typically used in stoichiometric amounts at low temperatures.
Sulfone Synthesis: Further oxidation of the sulfide or sulfoxide to the sulfone is achieved using stronger oxidizing agents or more forcing conditions. An excess of hydrogen peroxide in a solvent like acetic acid is a widely used method for preparing sulfones from sulfides.
The table below outlines these oxidative transformations.
| Starting Material | Reagent(s) | Product | Oxidation State of Sulfur |
| This compound | m-CPBA (1 equivalent) | 5-tert-butyl-2-(methylsulfinyl)phenol | Sulfoxide |
| This compound | H₂O₂ / Acetic Acid (excess) | 5-tert-butyl-2-(methylsulfonyl)phenol | Sulfone |
| 5-tert-butyl-2-(methylsulfinyl)phenol | m-CPBA or H₂O₂ | 5-tert-butyl-2-(methylsulfonyl)phenol | Sulfone |
Replacing the methyl group of the methylsulfanyl moiety with other alkyl groups (e.g., ethyl, isopropyl, benzyl) allows for a systematic exploration of how steric bulk in this position affects activity. The synthesis of these analogues can be achieved through the S-alkylation of a common intermediate, 5-tert-butyl-2-mercaptophenol. The synthesis of the related 4-tert-butyl-2-mercaptophenol has been reported, suggesting the viability of this approach. google.com
The general synthetic route would involve:
Synthesis of 5-tert-butyl-2-mercaptophenol: Preparation of the key thiol intermediate.
S-Alkylation: Reaction of the mercaptophenol with a variety of alkyl halides (e.g., ethyl iodide, n-propyl bromide, benzyl (B1604629) chloride) in the presence of a base to yield the desired thioether analogues.
This strategy is summarized in the following table.
| Intermediate | Reagents and Conditions | Product General Structure | Example R-Groups |
| 5-tert-butyl-2-mercaptophenol | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | 5-tert-butyl-2-(alkylsulfanyl)phenol | Ethyl, n-Propyl, Isopropyl, Benzyl |
Alterations of the Tert-butyl Group
The tert-butyl group at the 5-position (para to the methylsulfanyl group and meta to the hydroxyl group) influences the molecule's lipophilicity, steric profile, and electronic character.
Steric Effects: The tert-butyl group is one of the bulkiest alkyl groups and provides significant steric hindrance. nih.gov This bulk can influence the conformation of the molecule and dictate how it fits into a binding pocket. Replacing the tert-butyl group with smaller alkyl groups (e.g., isopropyl, ethyl, methyl) would systematically decrease steric bulk, potentially allowing for different binding modes or improved accessibility to a target site. Conversely, introducing even larger groups could enhance binding through increased van der Waals interactions, provided they fit within the target site.
The following table provides a comparison of common alkyl groups and their associated steric and electronic parameters, illustrating the potential impact of substitution at the 5-position.
| Alkyl Group (R) | Steric Parameter (Taft's Eₛ) ¹ | Electronic Parameter (Hammett σₘ) ² | Expected Impact on Properties |
| -H (Hydrogen) | +1.24 | 0.00 | Baseline for comparison. |
| -CH₃ (Methyl) | 0.00 | -0.07 | Small increase in size and electron-donating character. |
| -CH₂CH₃ (Ethyl) | -0.07 | -0.07 | Moderate increase in size. |
| -CH(CH₃)₂ (Isopropyl) | -0.47 | -0.07 | Significant increase in steric bulk compared to methyl/ethyl. |
| -C(CH₃)₃ (Tert-butyl) | -1.54 | -0.10 | Large steric bulk and moderate electron-donating effect. nih.gov |
¹Taft's steric parameter (Eₛ) is a measure of the bulk of a substituent. More negative values indicate greater steric hindrance. ²The Hammett meta-substituent constant (σₘ) reflects the electronic influence (inductive and resonance) of a substituent from the meta position. Negative values indicate an electron-donating effect.
Structural Comparison with Key Analogues
The chemical behavior, stability, and activity of this compound are profoundly influenced by the nature and positioning of its functional groups: the hydroxyl (-OH), the tert-butyl (-(CH₃)₃), and the methylsulfanyl (-SCH₃) groups. A structural comparison with related analogues provides insight into the distinct properties of this molecule.
Comparison with Other Substituted Phenols
The phenolic ring is the core of the molecule, and its properties are modulated by the attached substituents. The tert-butyl group at the para-position (position 5 relative to the -SCH₃ group) and the methylsulfanyl group at the ortho-position (position 2 relative to the -OH group) exert significant electronic and steric effects.
The tert-butyl group is a bulky, electron-donating group primarily through an inductive effect. nih.govdoubtnut.com When attached to a phenol ring, it increases the electron density on the aromatic system. nih.gov This generally decreases the acidity of the phenol compared to the unsubstituted parent molecule because it destabilizes the resulting phenoxide anion. iitk.ac.in However, its large size also provides steric hindrance, which can shield the hydroxyl group and the aromatic ring from certain chemical reactions. nih.govstackexchange.com For instance, the steric bulk of tert-butyl groups is a key feature in many antioxidant phenols, as it enhances the stability of the phenoxy radical formed upon hydrogen donation. nih.gov
The methylsulfanyl group (-SCH₃) in the ortho-position is an electron-donating group through resonance, where the sulfur atom's lone pairs can delocalize into the aromatic ring. It also has an electron-withdrawing inductive effect, but for sulfur, the resonance effect is often dominant. Electron-donating groups generally decrease the acidity of phenols. iitk.ac.inbyjus.com Studies on para-substituted phenols have shown that sulfur-containing substituents like SR (where R is an alkyl group) significantly reduce the O-H bond dissociation energy (BDE), a key factor in antioxidant activity. acs.org A lower BDE indicates that the phenolic hydrogen can be more easily donated to neutralize free radicals.
When compared to common substituted phenols, this compound presents a unique combination of effects.
Compared to p-tert-butylphenol: The primary difference is the addition of the ortho-methylsulfanyl group. This group introduces a stronger resonance-based electron-donating effect than the inductive effect of the tert-butyl group, which would be expected to further decrease acidity but potentially lower the O-H BDE, enhancing its radical scavenging potential.
Compared to 2,4-di-tert-butylphenol (B135424) (2,4-DTBP): In 2,4-DTBP, a widely used antioxidant, the ortho-substituent is another bulky tert-butyl group. nih.govvinatiorganics.com This provides significant steric hindrance around the hydroxyl group. In this compound, the ortho-methylsulfanyl group is less sterically demanding than a tert-butyl group, which may influence its reactivity and interaction with other molecules.
Compared to o-cresol (B1677501) (2-methylphenol): The methyl group in o-cresol is electron-donating through induction and hyperconjugation. The methylsulfanyl group has a stronger electron-donating resonance effect, suggesting that this compound would be a weaker acid than a corresponding cresol (B1669610) derivative.
The acidity of phenols is a key chemical property influenced by substituents. Electron-donating groups generally increase the pKa (decrease acidity), while electron-withdrawing groups decrease it. pharmaguideline.com
Table 1: Comparison of Acidity (pKa) and O-H Bond Dissociation Enthalpy (BDE) of Selected Phenols
| Compound | Substituents | Expected Effect on Acidity (vs. Phenol) | Approximate pKa | Approximate O-H BDE (kcal/mol) |
|---|---|---|---|---|
| Phenol | - | Reference | 10.0 | 87.5 |
| p-Cresol (B1678582) | p-CH₃ (EDG) | Decrease | 10.26 | 86.5 |
| p-tert-Butylphenol | p-C(CH₃)₃ (EDG) | Decrease | 10.23 | 86.7 |
| p-Nitrophenol | p-NO₂ (EWG) | Increase | 7.15 | 91.7 |
| This compound | p-C(CH₃)₃ (EDG), o-SCH₃ (EDG) | Strong Decrease | >10.3 (Estimated) | <86 (Estimated) |
Note: EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. pKa and BDE values are approximate literature values for comparison. Values for the target compound are estimated based on substituent effects.
Comparison with Other Aryl Thioethers
The methylsulfanyl group (-SCH₃) classifies this compound as an aryl thioether (or sulfide). Thioethers are the sulfur analogues of ethers. libretexts.org The properties of the C-S-C bond in the methylsulfanyl group are distinct from the C-O-H bond of the phenol or the S-H bond of a thiol.
Compared to Thiophenols: Thiols (R-SH) are generally more acidic than the corresponding alcohols (R-OH). masterorganicchemistry.com For instance, the pKa of thiophenol is around 6.6, while that of phenol is 10.0. The S-H bond is weaker and more easily deprotonated than the O-H bond. In an aryl thioether like this compound, the sulfur is bonded to a methyl group, not a hydrogen, so it does not have this acidic proton. The sulfur atom itself, however, can be oxidized to form sulfoxides and sulfones, a reaction pathway not available to the hydroxyl group. masterorganicchemistry.com
Compared to Anisole (B1667542) Analogues (Aryl Ethers): The simplest aryl thioether is thioanisole (B89551) (C₆H₅SCH₃). chemicalbook.com Compared to its oxygen analogue, anisole (C₆H₅OCH₃), the sulfur atom in thioanisole is less electronegative and more polarizable than oxygen. This makes the sulfur atom a better nucleophile but a weaker base. masterorganicchemistry.com The C-S bond is also longer and weaker than the C-O bond. In the context of this compound, the presence of the thioether group ortho to the hydroxyl provides a site for different types of chemical reactivity, such as selective oxidation at the sulfur atom, that would not be present in a methoxy-substituted analogue like 5-tert-butyl-2-methoxyphenol.
The presence of both a hydroxyl and a methylsulfanyl group on the same aromatic ring allows for potential intramolecular interactions and unique reactivity. For example, some 2-(alkylsulfanyl)phenols have been synthesized as intermediates for biologically active molecules, indicating the distinct chemical utility of this arrangement. nih.gov
Analysis of Substituent Effects on Thermal Stability and Chemical Properties
Thermal Stability: The thermal stability of substituted phenols is dependent on the nature and position of the substituents. Studies on the thermal decomposition of various phenols have shown that the type of alkyl group and its position can influence the degradation pathway and temperature. acs.orgacs.org
Effect of the ortho-Substituent: Research on the decomposition of substituted phenols in supercritical water has shown that ortho-substituted isomers tend to react more rapidly than their meta- or para-counterparts. acs.org This suggests that the ortho-methylsulfanyl group in this compound might create a pathway for thermal decomposition at a lower temperature compared to its corresponding para-isomer, 4-tert-butyl-2-(methylsulfanyl)phenol. The decomposition of phenolic resins also shows that ortho-ortho methylene (B1212753) bridges are less thermally stable than para-para bridges. researchgate.net This general principle of lower stability for certain ortho-substituted structures may apply here.
Chemical Properties: The chemical properties, particularly acidity and antioxidant potential, are a direct consequence of the substituent effects discussed previously.
Acidity: The combined electron-donating effects of the para-tert-butyl (inductive) and ortho-methylsulfanyl (resonance) groups are expected to increase the electron density on the phenoxide oxygen, making it less stable. This results in a higher pKa, meaning this compound is a weaker acid than phenol or p-tert-butylphenol. iitk.ac.inbyjus.com
Antioxidant Activity: The antioxidant potential of phenols is largely determined by their ability to donate the hydroxyl hydrogen atom to neutralize free radicals. This is quantified by the O-H bond dissociation enthalpy (BDE), with lower values indicating higher antioxidant activity. sapub.org Electron-donating groups, especially at the ortho and para positions, stabilize the resulting phenoxy radical through resonance and induction, thereby lowering the O-H BDE. acs.orgmdpi.com Both the para-tert-butyl and ortho-methylsulfanyl groups are electron-donating. The sulfur substituent, in particular, is known to significantly lower the O-H BDE. acs.org Therefore, this compound is predicted to be an effective antioxidant, likely more potent than phenols containing only alkyl substituents.
Table 2: Summary of Substituent Effects on Properties of this compound
| Property | Effect of p-tert-Butyl Group | Effect of o-Methylsulfanyl Group | Combined Effect and Comparison |
|---|---|---|---|
| Acidity (pKa) | Decreases acidity (increases pKa) via +I effect. | Decreases acidity (increases pKa) via +R effect. | Expected to be a weaker acid (higher pKa) than phenol and p-tert-butylphenol. |
| Antioxidant Potential (O-H BDE) | Increases potential (lowers BDE) by stabilizing the phenoxy radical. | Significantly increases potential (lowers BDE) via radical stabilization. | Expected to have high antioxidant potential with a low O-H BDE. |
| Thermal Stability | Provides a potential site for C-C bond cleavage. | Ortho-positioning may lead to lower decomposition temperatures compared to other isomers. | Overall stability is moderate; may be less stable than the para-substituted analogue. |
| Steric Hindrance | Provides moderate steric hindrance at the para position. | Provides some steric hindrance around the -OH group, but less than a tert-butyl group. | The hydroxyl group is partially shielded, influencing its reactivity in bimolecular reactions. |
Note: +I = positive inductive effect (electron-donating); +R = positive resonance effect (electron-donating).
Advanced Applications of 5 Tert Butyl 2 Methylsulfanyl Phenol in Specialized Chemical Fields
Applications in Materials Science
The unique combination of a hindered phenol (B47542) and a thioether moiety within one molecule makes 5-Tert-butyl-2-(methylsulfanyl)phenol a promising candidate for the development of high-performance materials.
Phenolic compounds are fundamental precursors in the polymer industry, serving as monomers for materials like phenolic resins, polycarbonates, and epoxy resins. The hydroxyl group of this compound can readily participate in polymerization reactions, such as condensation with formaldehyde (B43269) to form novolac or resol-type resins, or etherification reactions.
The presence of the bulky tert-butyl group can impart several desirable properties to the resulting polymers. It is known to enhance solubility in organic solvents and increase the polymer's thermal stability by sterically hindering degradative chain reactions. mdpi.com Furthermore, the methylsulfanyl group offers a site for post-polymerization modification or can influence the polymer's final properties, such as its refractive index and affinity for metal ions. This dual functionality allows for the design of advanced polymers where the backbone provides structural integrity and the pendant groups introduce specific functionalities.
Functional porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline structures built from molecular building blocks. nih.govmdpi.com These materials are of immense interest for applications in gas storage, separation, and catalysis. nih.gov The organic building blocks, or "linkers," are crucial as they form the backbone of the framework and define the pore environment. nih.gov
While this compound cannot act as a linker in its current form, it can be chemically modified, for instance, by adding carboxylic acid or boronic acid groups, to be suitable for MOF or COF synthesis. Incorporating this modified linker would create a porous material with pores decorated by tert-butyl and methylsulfanyl groups. The tert-butyl groups would enhance the hydrophobicity of the pores, which could be advantageous for the selective adsorption of nonpolar molecules. The methylsulfanyl groups could serve as active sites for binding heavy metals or for catalyzing organic reactions within the pores.
The integration of this compound into a material's structure is predicted to have a profound impact on its functional properties, particularly its thermal stability and redox responsiveness.
Thermal Stability: The hindered phenol structure is a well-known antioxidant motif. mdpi.comnih.gov Phenolic compounds with bulky groups adjacent to the hydroxyl group, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are exceptionally effective at trapping radicals, thereby inhibiting oxidative degradation pathways that are often accelerated by heat. nih.gov Polymers incorporating the 5-tert-butylphenol moiety are expected to exhibit enhanced thermal stability, as the phenolic group can terminate radical chain reactions that lead to polymer decomposition. researchgate.net The apparent activation energy (Ea) for the thermal decomposition of BHT, a structurally related compound, is significantly higher than its oxidized peroxide form, highlighting its inherent stability. nih.gov
| Compound | Initial Exothermic Temp (Ti) (°C) | Heat Release (QDSC) (J/g) | Apparent Activation Energy (Ea) (kJ/mol) |
|---|---|---|---|
| BHT (2,6-di-tert-butyl-4-methylphenol) | 156.8 | - | 151.8 |
| BHTOOH (BHT peroxide) | 111.8 | 865.0 | 66.07 |
Redox Responsiveness: The methylsulfanyl (thioether) group is redox-active. It can be reversibly oxidized to sulfoxide (B87167) and then to sulfone. This chemical transformation alters the polarity and electronic properties of the group. When this functionality is incorporated into a material, it can be used to create "smart" systems that respond to chemical oxidants or reducing agents. For example, a polymer containing this group could change its solubility, swelling behavior, or optical properties in response to a redox stimulus. This makes this compound a valuable building block for creating sensors, controlled-release systems, and switchable materials.
Catalysis and Ligand Design
The phenolic oxygen and the thioether sulfur atoms in this compound make it an attractive candidate for use as a ligand in coordination chemistry and catalysis.
The compound can act as a bidentate ligand, coordinating to a metal center through two different atoms. Upon deprotonation of the hydroxyl group, the resulting phenolate (B1203915) oxygen becomes a strong anionic donor. The sulfur atom of the methylsulfanyl group acts as a neutral soft donor. This O,S-donor set can form a stable five-membered chelate ring with a transition metal ion. Such chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.
Transition metal complexes are widely used as catalysts for a vast array of organic reactions. rsc.org The electronic and steric properties of the ligands surrounding the metal are crucial for controlling the catalyst's activity and selectivity. Metal complexes derived from phenol-based ligands have demonstrated catalytic activity in various transformations, including oxidation and polymerization reactions. orientjchem.orgmdpi.com
For instance, copper complexes with certain organic ligands are effective catalysts for the oxidation of phenol using hydrogen peroxide. orientjchem.org The ligand facilitates the formation of an active intermediate complex that enhances the reaction rate. Similarly, zinc complexes supported by bis(phenolate) ligands have been shown to be active catalysts for the ring-opening polymerization of lactide. researchgate.net
Given these precedents, a transition metal complex of this compound could be a promising catalyst. The O,S-ligation could stabilize the metal in various oxidation states, while the tert-butyl group could create a specific pocket around the active site, potentially leading to high selectivity in reactions such as selective oxidation, C-C coupling, or polymerization.
| Catalyst System | Substrate | Oxidant | Key Kinetic Parameter (Km) | Turnover Number (kcat) |
|---|---|---|---|---|
| [Cu(II)(FTL)(OH)2] | Phenol | H2O2 | 44.7 mM | 2.7 x 10-7 s-1 |
FTL = 2-Amino-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile, a representative organic ligand system.
Synthetic Reagent Development
The utility of this compound as a synthetic reagent is most pronounced in its role as a precursor for complex molecules and its application in specific, high-value transformations rather than broad, generalized reaction schemes.
Utility in Multi-component Reactions and Cascade Sequences
A review of available scientific literature does not currently provide specific examples of this compound being employed as a key reactant in multi-component reactions or cascade sequences. While structurally related phenolic compounds are utilized in such complex transformations, the direct application of this specific molecule in these methodologies is not prominently documented in existing research.
Precursor for Other Organosulfur and Phenolic Compounds
This compound, more commonly referred to in literature as 5-tert-butyl-2-methylthiophenol, serves as a valuable precursor for the synthesis of specialized organosulfur compounds. Its primary utility is in introducing the 5-tert-butyl-2-methylthiophenyl group into larger, more complex molecules.
One of the most significant applications is in carbohydrate chemistry, where it is used to synthesize thioglycosides. These organosulfur compounds are critical intermediates for the assembly of oligosaccharides. In a notable synthesis, the compound is reacted with a protected sugar diacetate in the presence of a Lewis acid catalyst to form a key thioglycoside building block. frontiersin.org This transformation is a pivotal step in the pathway to creating complex oligosaccharides used in biomedical research, such as the development of diagnostic tools for diseases like brucellosis. frontiersin.org
The reaction demonstrates the role of the thiophenol as a nucleophile that, upon activation, creates a stable yet reactive intermediate ready for subsequent glycosylation steps.
Table 1: Synthesis of a Thioglycoside Intermediate
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Significance |
|---|---|---|---|---|
| Protected Sugar Diacetate | 5-tert-Butyl-2-methylthiophenol | Boron trifluoride etherate (BF3·Et2O) | 5-tert-Butyl-2-methylphenyl thioglycoside | Key synthetic block for oligosaccharide assembly. frontiersin.org |
While its role as a precursor to other organosulfur compounds is established, its use as a starting material for the synthesis of other distinct phenolic compounds is not well-documented in the surveyed literature. Transformations typically leverage the reactivity of the thiol or hydroxyl group rather than modifying the core aromatic structure to create a new phenol derivative.
Interdisciplinary Research Areas
The impact of this compound extends to interdisciplinary fields where precise and reliable synthetic methodologies are paramount.
Contributions to Advanced Synthetic Methodologies
This compound has made a notable contribution to advancing synthetic methodologies, particularly in the field of nucleic acid chemistry. In the synthesis of oligonucleotides and their analogs, the removal of protecting groups is a critical step. Historically, hazardous and malodorous reagents like thiophenol were used for the demethylation of phosphate (B84403) and phosphorothioate (B77711) triesters.
Research has demonstrated that a solution of 2-methyl-5-tert-butylthiophenol and triethylamine (B128534) in acetonitrile (B52724) can efficiently and safely accomplish this deprotection. nih.gov This development represents a significant methodological improvement, yielding high-quality oligonucleotides while replacing a toxic and unpleasant reagent with an inexpensive, odorless, and non-toxic alternative. nih.gov
Table 2: Methodological Advancement in Oligonucleotide Synthesis
| Parameter | Traditional Reagent | Advanced Reagent | Advantage |
|---|---|---|---|
| Compound | Thiophenol | 2-Methyl-5-tert-butylthiophenol | Odorless, non-toxic, inexpensive. nih.gov |
| Application | Demethylation of phosphate/phosphorothioate triesters | Demethylation of phosphate/phosphorothioate triesters | Safer handling and improved laboratory environment. nih.gov |
| Outcome | High-quality oligonucleotides | High-quality oligonucleotides | Equivalent or better results without the associated hazards. nih.gov |
Furthermore, its use in the synthesis of thioglycoside donors for oligosaccharide assembly is a contribution to the advanced methodologies of carbohydrate chemistry. frontiersin.org By providing a stable and effective thiophenyl group, it facilitates stereoselective glycosylation reactions, which are fundamental to the construction of biologically important complex carbohydrates. frontiersin.org
Q & A
Q. What are the established synthetic routes for 5-Tert-butyl-2-(methylsulfanyl)phenol, and what parameters critically influence yield?
- Methodological Answer : Synthesis typically involves substitution or condensation reactions. For example, tert-butylphenol derivatives are often synthesized via Friedel-Crafts alkylation using tert-butyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃) . The methylsulfanyl group can be introduced via nucleophilic aromatic substitution (e.g., using methyl disulfide under basic conditions). Key parameters include:
- Temperature : Optimal reaction temperatures (e.g., 80–120°C) minimize side reactions like oxidation of the sulfide group .
- Catalyst selection : Lewis acids (AlCl₃) or Brønsted acids (H₂SO₄) influence regioselectivity and yield .
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water) improves purity, as impurities like unreacted tert-butyl precursors can skew analytical results .
Q. How is this compound characterized spectroscopically, and what benchmarks validate its structure?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group appears as a singlet (~1.3 ppm for ¹H; ~30 ppm for ¹³C), while the methylsulfanyl group resonates at ~2.5 ppm (¹H) and ~15 ppm (¹³C). Aromatic protons adjacent to electron-withdrawing groups (e.g., -OH) show downfield shifts (~6.5–7.5 ppm) .
- FT-IR : O-H stretching (~3200–3500 cm⁻¹), C-S stretching (~600–700 cm⁻¹), and tert-butyl C-H vibrations (~2960 cm⁻¹) confirm functional groups .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 322.44 (C₂₂H₂₆O₂S) validate the molecular formula. Fragmentation patterns (e.g., loss of tert-butyl or methylsulfanyl groups) aid structural confirmation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection is advised if airborne particles are generated .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as phenolic compounds can release volatile byproducts .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in melting point or spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from impurities or polymorphism. Strategies include:
- Recrystallization : Test solvents (e.g., ethanol, hexane) to isolate pure crystals. Differential Scanning Calorimetry (DSC) can identify polymorphic forms .
- Cross-Validation : Compare NMR/IR data with computational simulations (DFT calculations) to confirm peak assignments .
- Elemental Analysis : Quantify C, H, S, and O to verify stoichiometry, ruling out contaminants like residual solvents .
Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer :
- Hydrolysis Studies : React the compound in buffered solutions (pH 4–9) at 25–50°C to measure degradation half-lives. GC-MS monitors breakdown products like tert-butylphenol .
- Bioaccumulation Models : Use logP values (experimental: ~6.4) to predict lipid solubility. In vitro assays (e.g., OECD 305) quantify uptake in fish hepatocytes .
- Ecotoxicology : Acute toxicity tests (Daphnia magna LC₅₀) and chronic exposure studies (algae growth inhibition) evaluate ecological risks .
Q. How does the tert-butyl group influence the compound’s reactivity in oxidation reactions?
- Methodological Answer : The tert-butyl group acts as a steric shield, directing electrophilic attacks to the para position. For example:
- Oxidation of Methylsulfanyl Group : Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) with H₂O₂ selectively oxidize the sulfide to sulfoxide or sulfone. Reaction conditions (temperature, H₂O₂ stoichiometry) control selectivity .
- Comparative Studies : Replace tert-butyl with smaller groups (e.g., methyl) to assess steric effects via kinetic studies (Arrhenius plots) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
